molecular formula C7H12ClF2NO B12988890 (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride

Cat. No.: B12988890
M. Wt: 199.62 g/mol
InChI Key: KPFJJWBUZWKJEX-UHFFFAOYSA-N
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Description

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of two fluorine atoms and an oxabicycloheptane ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C7H12ClF2NO

Molecular Weight

199.62 g/mol

IUPAC Name

(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)5-2-1-3-11-6(5,7)4-10;/h5H,1-4,10H2;1H

InChI Key

KPFJJWBUZWKJEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(F)F)(OC1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Difluoro-2-oxabicyclo[410]heptan-1-yl)methanamine hydrochloride typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride lies in its specific combination of fluorine atoms and the oxabicycloheptane ring system. This unique structure imparts distinctive chemical properties, making it valuable for various research and industrial applications .

Biological Activity

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride, also known as rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C7_7H11_{11}F2_2NO
  • Molecular Weight : 164.14 g/mol
  • CAS Number : 2749755-64-2
  • SMILES Notation : C1C[C@@H]2C@@(OC1)CN

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer treatment and molecular chaperone inhibition.

Research indicates that this compound may function as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of numerous oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, which can result in decreased tumor growth and enhanced apoptosis in cancer cells .

1. In Vitro Studies

A study focusing on HSP90 inhibitors demonstrated that compounds similar to this compound exhibited significant anti-tumor activity in various cancer cell lines. These compounds were shown to disrupt the function of HSP90, leading to reduced cell viability and increased apoptosis .

2. Pharmacological Profiles

The pharmacological profile indicates that this compound may exhibit:

  • Antitumor Activity : In vitro assays have shown promising results against several cancer types.
  • Selectivity : It appears to preferentially target transformed cells over normal tissues, suggesting a favorable therapeutic index .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
HSP90 InhibitionDisruption of client protein stability
Antitumor EffectsSignificant reduction in cell viability
Selectivity for Cancer CellsHigher affinity for transformed over normal cells
PropertyValue
Molecular FormulaC7_7H11_{11}F2_2NO
Molecular Weight164.14 g/mol
CAS Number2749755-64-2
SMILESC1C[C@@H]2C@@(OC1)CN

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